
Amino-PEG5-CH2CO2H
Overview
Description
Amino-PEG5-CH2CO2H is a polyethylene glycol derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG5-CH2CO2H typically involves the following steps:
Polymerization of Ethylene Glycol: The initial step involves the polymerization of ethylene glycol to form polyethylene glycol.
Functionalization: The terminal hydroxyl groups of polyethylene glycol are then functionalized to introduce the amino group and the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functional group distribution. The process may include:
Continuous Polymerization: Utilizing continuous polymerization techniques to achieve consistent product quality.
Purification: Employing methods such as dialysis, ultrafiltration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG5-CH2CO2H undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Condensation Reactions: The carboxylic acid group can react with amines to form amide bonds in the presence of coupling agents.
Common Reagents and Conditions
N-Hydroxysuccinimide Esters: Used for activating carboxylic acids to facilitate nucleophilic substitution.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A coupling agent used to promote amide bond formation.
Major Products
Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.
Ester Derivatives: Formed through the reaction of the carboxylic acid group with alcohols.
Scientific Research Applications
Drug Delivery Systems
Amino-PEG5-CH2CO2H is extensively used as a linker in drug delivery systems. Its hydrophilic nature increases the solubility and stability of therapeutic agents, allowing for improved bioavailability. The compound can be conjugated to drugs to enhance their circulation time in vivo, thereby increasing their therapeutic efficacy.
Bioconjugation
The compound serves as an effective tool for bioconjugation, enabling the attachment of proteins, peptides, and other biomolecules. This application is particularly valuable in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted therapy. The ability to form stable amide bonds with biomolecules allows for precise control over the conjugation process, leading to enhanced pharmacokinetics and reduced immunogenicity .
Surface Modification
This compound is employed in surface modification techniques to improve biocompatibility and reduce non-specific binding on various substrates. By modifying surfaces with this compound, researchers can enhance the performance of biosensors and other biomedical devices by ensuring better interaction with biological systems.
Case Studies
Mechanism of Action
The mechanism of action of Amino-PEG5-CH2CO2H involves its ability to form stable covalent bonds with various biomolecules. The amino group can react with carboxylic acids to form amide bonds, while the carboxylic acid group can react with amines to form similar bonds. These reactions facilitate the attachment of polyethylene glycol to proteins, peptides, and other molecules, thereby enhancing their solubility, stability, and biocompatibility .
Comparison with Similar Compounds
Similar Compounds
- Amino-PEG2-CH2CO2H
- Amino-PEG4-CH2CO2H
- Amino-PEG6-CH2CO2H
- Amino-PEG8-CH2CO2H
Uniqueness
Amino-PEG5-CH2CO2H is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. The presence of both amino and carboxylic acid functional groups allows for versatile conjugation possibilities, making it a valuable tool in various applications .
Biological Activity
Amino-PEG5-CH2CO2H is a polyethylene glycol (PEG) derivative that has gained attention in bioconjugation and drug delivery due to its unique structural features and biological activity. This article explores its properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a PEG backbone with an amino group and a carboxylic acid group at the terminal ends. Its molecular formula is , with a molecular weight of approximately 243.32 g/mol. The presence of both the amino and carboxylic acid groups allows for versatile chemical reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. This is facilitated through the following mechanisms:
- Amide Bond Formation : The amino group can react with carboxylic acids or activated esters to form stable amide bonds, which are crucial in bioconjugation strategies.
- Click Chemistry : The compound can participate in click chemistry, particularly in forming triazole linkages when reacting with alkyne-containing molecules. This reaction is highly efficient and produces minimal by-products, enhancing drug development processes .
Applications in Drug Delivery and Bioconjugation
This compound has several important applications in the fields of drug delivery and bioconjugation:
- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, connecting cytotoxic drugs to antibodies, thereby allowing targeted therapy that minimizes side effects on healthy tissues .
- Targeted Protein Degradation : The compound is utilized in PROTAC (proteolysis-targeting chimeras) technology, where it links ligands to E3 ligases for targeted degradation of specific proteins .
- Biomolecule Probes : Researchers use this compound to create novel probes for imaging or therapeutic applications due to its hydrophilicity and reactivity .
Case Study 1: Antibody-Drug Conjugate Development
In a study focusing on ADCs, this compound was used as a linker between a monoclonal antibody and a cytotoxic drug. The resulting conjugate demonstrated enhanced targeting capabilities towards cancer cells while significantly reducing off-target toxicity. The study highlighted the importance of linker stability and solubility in improving therapeutic efficacy .
Case Study 2: PROTAC Applications
Another investigation explored the use of this compound in PROTAC development. By linking a ligand that recruits E3 ligases to a target protein, researchers achieved efficient degradation of the protein within cellular environments. This study emphasized how variations in linker length and composition can affect the degradation efficiency, showcasing this compound's flexibility as a building block .
Comparative Analysis with Similar Compounds
The following table compares this compound with other PEG derivatives commonly used in bioconjugation:
Compound Name | Functional Groups | Unique Features |
---|---|---|
This compound | Amine, Carboxylic Acid | Versatile linker for ADCs and PROTACs |
Azido-PEG5-NHS | NHS Ester | Reactive towards amines for bioconjugation |
PEG5-(CH2CO2H)₂ | Carboxylic Acid | Increased solubility; used for stable amide bond formation |
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSSZVORHCAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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